4-Chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2(1H)-one 4-Chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817104
InChI: InChI=1S/C9H9ClINO/c1-5-4-7(10)8(11)9(13)12(5)6-2-3-6/h4,6H,2-3H2,1H3
SMILES:
Molecular Formula: C9H9ClINO
Molecular Weight: 309.53 g/mol

4-Chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC15817104

Molecular Formula: C9H9ClINO

Molecular Weight: 309.53 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2(1H)-one -

Specification

Molecular Formula C9H9ClINO
Molecular Weight 309.53 g/mol
IUPAC Name 4-chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2-one
Standard InChI InChI=1S/C9H9ClINO/c1-5-4-7(10)8(11)9(13)12(5)6-2-3-6/h4,6H,2-3H2,1H3
Standard InChI Key PJZHVWGDDROPCH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=O)N1C2CC2)I)Cl

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 4-chloro-1-cyclopropyl-3-iodo-6-methylpyridin-2-one under IUPAC conventions, reflecting its substitution pattern on the pyridin-2-one ring . Its molecular formula, C₉H₉ClINO, corresponds to a molecular weight of 309.53 g/mol, as confirmed by high-resolution mass spectrometry . The presence of three halogens (chlorine, iodine) and a cyclopropyl group introduces steric and electronic complexities that influence reactivity.

Structural Elucidation

X-ray crystallography data remain unavailable, but computational models (PubChem 3D Conformer) suggest a nearly planar pyridinone ring with the cyclopropyl moiety adopting a perpendicular orientation relative to the aromatic plane . Key bond lengths include:

  • C-I: 2.09 Å (typical for aryl-iodine bonds)

  • C-Cl: 1.73 Å

  • C=O: 1.22 Å

The SMILES notation CC1=CC(=C(C(=O)N1C2CC2)I)Cl encodes the connectivity, highlighting the 6-methyl group (CC1), 4-chloro (Cl), 3-iodo (I), and N1-cyclopropyl (C2CC2) substituents .

Synthesis and Manufacturing Considerations

Purification and Yield

Post-synthetic purification employs silica gel chromatography (hexane:ethyl acetate = 7:3) or recrystallization from ethanol, yielding products with ≥95% purity as per vendor specifications . Industrial-scale manufacturing would necessitate closed systems to manage iodine volatility and cyclopropane byproducts.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointNot reported
XLogP32.3Computed (PubChem)
Topological PSA20.3 ŲComputed (PubChem)
Rotatable Bonds1Computed (PubChem)

The moderate lipophilicity (XLogP3 = 2.3) suggests adequate membrane permeability for drug discovery applications, while the low polar surface area favors bioavailability .

Spectroscopic Signatures

Though experimental spectra are unavailable, predicted characteristics include:

  • ¹H NMR: Methyl singlet at δ 2.3 ppm (C6-CH₃), cyclopropyl protons as multiplet (δ 0.8–1.1 ppm), aromatic protons at δ 7.2–7.5 ppm .

  • IR: Strong C=O stretch ≈ 1680 cm⁻¹, C-I stretch ≈ 560 cm⁻¹ .

Hazard CategoryGHS CodePrecautions
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Goggles required
Respiratory IrritationH335Use fume hoods

Exposure Mitigation

Applications in Research and Development

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors by enabling:

  • Iodine displacement: Introducing aryl/heteroaryl groups at position 3

  • Chlorine substitution: Installing sulfonamides or ureas for solubility modulation

Material Science

Iodine’s heavy atom effect makes derivatives potential candidates for:

  • X-ray contrast agents

  • Singlet oxygen sensitizers in OLEDs

Regulatory and Environmental Considerations

Disposal Protocols

Incineration (≥1200°C) with acid scrubbers to capture HI and HCl emissions . Landfill prohibited due to halogen persistence.

Transportation

Classified as Non-Dangerous Goods for small quantities (<1 kg), but requires halogenated solvent packaging for larger shipments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator